molecular formula C14H11FN2O5S B13345109 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride CAS No. 19160-18-0

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride

Cat. No.: B13345109
CAS No.: 19160-18-0
M. Wt: 338.31 g/mol
InChI Key: ORUCOYMKSPVJBT-UHFFFAOYSA-N
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Description

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a benzene ring substituted at position 1 with a sulfonyl fluoride group (-SO₂F) and at position 3 with an acetamido linker bearing a 4-nitrophenyl moiety. Its molecular formula is C₁₄H₁₂FN₃O₅S (calculated molecular weight: 369.33 g/mol). The nitro group (-NO₂) on the phenyl ring confers strong electron-withdrawing properties, enhancing the electrophilicity of the sulfonyl fluoride moiety, a feature critical in covalent bond formation with biological targets such as serine hydrolases. Sulfonyl fluorides are widely utilized in chemical biology as activity-based probes (ABPs) due to their selective reactivity and stability in aqueous environments.

Properties

CAS No.

19160-18-0

Molecular Formula

C14H11FN2O5S

Molecular Weight

338.31 g/mol

IUPAC Name

3-[[2-(4-nitrophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O5S/c15-23(21,22)13-3-1-2-11(9-13)16-14(18)8-10-4-6-12(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18)

InChI Key

ORUCOYMKSPVJBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-nitrophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl Fluoride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity and Applications
3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride C₁₄H₁₂FN₃O₅S 369.33 4-Nitrophenyl High electrophilicity due to -NO₂; used in covalent inhibition and ABPs.
3-[2-(2-Methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride C₁₂H₁₁FN₂O₄S₂ 258.23* 2-Methylindol-1-yl Electron-rich indole may reduce sulfonyl fluoride reactivity; potential for hydrophobic interactions.
4-Amino-3-ethylphenyl sulfurofluoridate C₈H₁₀FNO₃S 219.24 Ethyl, amino Amino group enhances solubility; limited reactivity compared to nitro derivatives.

*Molecular weight discrepancy noted in source data.

Substituent Effects on Reactivity

  • Nitro Group (-NO₂): The target compound’s 4-nitrophenyl group significantly increases electrophilicity at the sulfonyl fluoride sulfur, promoting nucleophilic attack by serine or cysteine residues in enzymes.
  • Solubility and Polarity: The nitro group enhances polarity, likely improving aqueous solubility compared to hydrophobic indole-containing analogues. However, this may reduce membrane permeability in cellular assays.

Research Findings and Limitations

Current literature highlights the target compound’s superior reactivity in covalent inhibition compared to indole or amino-substituted analogues. Further studies comparing inhibition kinetics (e.g., $k{inact}/Ki$) across analogues are needed to quantify substituent effects.

Biological Activity

3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is a synthetic organic compound notable for its intricate structure, which includes a sulfonyl fluoride moiety, an acetamido group, and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of serine proteases.

Structure and Properties

The molecular formula of 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S, with a molecular weight of approximately 298.30 g/mol. The presence of the sulfonyl fluoride group imparts unique reactivity, making it a valuable candidate for various biochemical applications.

Property Value
Molecular FormulaC₁₂H₁₂N₂O₄S
Molecular Weight298.30 g/mol
Key Functional GroupsAcetamido, Sulfonyl Fluoride
ReactivityHigh (nucleophilic substitution)

The primary mechanism through which 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its biological effects is through the irreversible inhibition of serine proteases. The sulfonyl fluoride group covalently binds to the serine residue in the active site of these enzymes, effectively blocking their catalytic activity. This is analogous to other sulfonyl fluoride-based inhibitors, positioning this compound as a potent tool in biochemical research and potential therapeutic applications.

Inhibition Studies

Research has demonstrated that compounds with sulfonyl fluoride groups exhibit significant inhibitory effects against various enzymes. In particular, studies have shown that 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride can inhibit serine proteases with high specificity and efficacy. The nitrophenyl group enhances the compound's interaction with biological targets, potentially increasing its therapeutic effectiveness.

Case Studies

  • Serine Protease Inhibition : In vitro studies highlighted the compound's ability to inhibit trypsin and chymotrypsin effectively. The IC50 values were determined using enzyme activity assays, showcasing its potential for therapeutic applications in conditions where serine protease activity is dysregulated.
  • Bioconjugation Applications : The compound has been utilized in bioconjugation processes, allowing for the labeling of proteins through covalent bonding. This application is particularly valuable in the development of targeted drug delivery systems and imaging agents .

Research Findings

Recent studies have focused on optimizing the reactivity and specificity of sulfonyl fluoride compounds, including 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride. Notable findings include:

  • Hydrolysis Studies : The compound undergoes hydrolysis in aqueous conditions to form corresponding sulfonic acid derivatives, which can be monitored using high-performance liquid chromatography-mass spectrometry (HPLC-MS) .
  • Fragment Screening : Researchers have employed this compound in fragment-based drug discovery, exploiting its unique reactivity for screening potential inhibitors against various biological targets .

Q & A

Q. What are the standard synthetic routes for 3-(2-(4-Nitrophenyl)acetamido)benzene-1-sulfonyl fluoride?

The compound is synthesized via multi-step reactions involving functional group transformations. A documented method includes coupling 4-nitrophenylacetic acid derivatives with a sulfonyl fluoride precursor under controlled conditions. Key steps involve amide bond formation and sulfonylation, with purification via column chromatography. Reaction yields (~52%) and purity are confirmed by NMR and HRMS .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on:

  • 1H/13C/19F NMR : Peaks at δ 3.92 (s, 2H, CH2), 8.51 (s, 1H, Ar-H), and δ 66.03 (19F) confirm the sulfonyl fluoride and acetamido groups .
  • HRMS : Exact mass (M+H)+ = 339.0450, matching the molecular formula C14H12N2O5FS .
  • Chromatography : HPLC or TLC ensures purity (>95%) by verifying the absence of byproducts.

Q. What are the primary research applications of this compound in medicinal chemistry?

The sulfonyl fluoride moiety enables covalent binding to serine residues in enzymes, making it a probe for:

  • Enzyme inhibition : Targeting human neutrophil elastase (hNE) and other serine hydrolases via irreversible active-site modification .
  • Fragment-based drug discovery : As a reactive fragment for screening protein-ligand interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Lowering reaction temperatures during sulfonylation reduces side reactions (e.g., hydrolysis of the sulfonyl fluoride group).
  • Catalyst screening : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency.
  • Purification : Gradient elution in column chromatography resolves closely related impurities, as demonstrated in multi-step syntheses of analogous sulfonyl fluorides .

Q. What methodologies elucidate the enzyme inhibition mechanism of sulfonyl fluoride derivatives?

  • Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl for hNE) to determine IC50 and kinact/Ki values .
  • X-ray crystallography : Resolve covalent adducts with target enzymes (e.g., hNE-serine adducts) to confirm binding mode .
  • Mass spectrometry : Detect covalent modification of enzymes via intact protein mass shifts .

Q. How does the 4-nitrophenyl group influence reactivity and biological activity?

  • Electron-withdrawing effects : The nitro group enhances electrophilicity of the adjacent acetamido carbonyl, facilitating nucleophilic attack during enzyme inhibition .
  • Biological activity : Compared to analogs (e.g., 4-aminophenyl derivatives), the nitro group increases stability against metabolic degradation but may reduce solubility, requiring formulation adjustments .

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl fluorides?

  • Comparative studies : Test the compound alongside structural analogs (e.g., 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride) under identical assay conditions to isolate functional group contributions .
  • Meta-analysis : Cross-reference kinetic data (e.g., kinact/Ki ratios) from independent studies to identify outliers or assay-specific artifacts .

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